molecular formula C15H11N3S B1512962 2,6-dipyridin-2-yl-1H-pyridine-4-thione

2,6-dipyridin-2-yl-1H-pyridine-4-thione

Cat. No.: B1512962
M. Wt: 265.3 g/mol
InChI Key: RVNQZFSATGNDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dipyridin-2-yl-1H-pyridine-4-thione is a sulfur-containing terpyridine derivative characterized by a central pyridine ring with pyridinyl substituents at the 2- and 6-positions and a thione (-C=S) group at the 4-position. This compound has garnered attention in metallosupramolecular chemistry due to its ability to act as a versatile ligand. The thione group enhances metal-binding affinity compared to oxygen-containing analogues, enabling the formation of stable coordination complexes with transition metals . Its synthesis typically involves nucleophilic substitution or thionation reactions, as seen in related pyridine-thione derivatives .

Properties

Molecular Formula

C15H11N3S

Molecular Weight

265.3 g/mol

IUPAC Name

2,6-dipyridin-2-yl-1H-pyridine-4-thione

InChI

InChI=1S/C15H11N3S/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19)

InChI Key

RVNQZFSATGNDPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=S)C=C(N2)C3=CC=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds for comparison:

Compound Name Structural Features Coordination Behavior Applications/Properties References
2,6-Dipyridin-2-yl-1H-pyridine-4-thione Thione at C4, pyridinyl at C2/C6 Tridentate ligand (N,S,N) Metallosupramolecular chemistry
2,2′:6′,2′′-Terpyridine-4′(1′H)-thione Thione at C4′, terpyridine backbone Bidentate or tridentate Luminescent metal complexes
3-Cyano-4,6-distyrylpyridin-2(1H)-thione Thione at C2, styryl groups at C4/C6 Not reported Biological activity (anticancer)
4-Thioamidopyridines (e.g., compounds 14–26) Thioamide (-N-C=S) at C4, alkyl/aryl groups Weak metal coordination Spectroscopic studies
Pyridine-2,6-dicarboxylic acid (DPA) complexes Carboxylate groups at C2/C6 Tridentate (O,O,O) Lanthanide coordination

Coordination Chemistry

  • This compound : The thione sulfur and adjacent pyridinyl nitrogen atoms enable tridentate (N,S,N) coordination, forming stable complexes with metals like Ru(II) and Fe(II). This contrasts with 2,2′:6′,2′′-terpyridine-4′(1′H)-thione , which primarily binds via the central pyridine nitrogen and thione sulfur, often acting as a bidentate ligand .
  • Pyridine-2,6-dicarboxylic acid (DPA): Unlike the thione-based ligand, DPA coordinates lanthanides through carboxylate oxygen atoms, yielding 9-coordinate complexes with distorted geometries (e.g., La(III) in ). The thione group in the target compound offers stronger σ-donor properties, favoring transition metals over lanthanides .

Spectroscopic and Reactivity Differences

  • 4-Thioamidopyridines : These compounds exhibit distinct IR stretches (e.g., ν(C=S) ~1200–1250 cm⁻¹) compared to the thione group (ν(C=S) ~1050–1100 cm⁻¹) in the target compound . The thioamide’s -NH group further differentiates their reactivity, limiting their utility in metal coordination.

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